1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one
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Overview
Description
The compound “1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one” is a complex organic molecule. It is related to the class of compounds known as triazolopyrimidines . These compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of related compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The absorption spectrum of the compound in the ground state was recorded in silicon paste . This suggests that the compound may have interesting optical properties.Physical and Chemical Properties Analysis
The luminescent properties of the compounds were investigated at room temperature . This suggests that the compound may have interesting optical properties.Scientific Research Applications
Antagonist Activity in Receptor Studies
Compounds similar to 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one have shown potential as 5-HT2 receptor antagonists. For example, 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with related structures exhibited significant 5-HT2 antagonist activity, greater than ritanserin while lacking alpha 1 antagonist activity (Watanabe et al., 1992).
Potential Antihypertensive Properties
1,2,4-triazolol[1,5-alpha]pyrimidines bearing similar structures have been synthesized and tested for antihypertensive activity. Compounds with structural similarities showed promising antihypertensive activity (Bayomi et al., 1999).
Crystal Structure Analysis
Research on crystal structures of related compounds, like 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, provides insights into the structural properties of such compounds, which can be vital for understanding their pharmacological potential (Hu et al., 2011).
Antibacterial Activity
Derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, similar in structure to the compound , have shown antibacterial activity. Such compounds have been synthesized and evaluated against various bacterial strains, showing potential as antibacterial agents (Lahmidi et al., 2019).
Antiproliferative Effects Against Cancer Cell Lines
Compounds with structural similarities have been evaluated for their antiproliferative effects against human cancer cell lines. For instance, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated significant activity against various cancer cell lines, highlighting their potential as anticancer agents (Mallesha et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit usp28 , a protein that plays a crucial role in various cellular processes including cell cycle regulation and DNA damage response .
Mode of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to bind reversibly to their target proteins, affecting their protein levels and inhibiting their function . This interaction can lead to changes in cellular processes such as cell proliferation and cell cycle progression .
Biochemical Pathways
Inhibition of usp28 by similar compounds has been associated with effects on cell cycle progression and epithelial-mesenchymal transition (emt) progression . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically involve the use of computational models to predict how the compound will be absorbed, distributed, metabolized, and excreted by the body.
Result of Action
Similar compounds have been found to inhibit cell proliferation and induce cell cycle arrest . They have also been associated with the inhibition of EMT progression in certain cancer cell lines .
Future Directions
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions, potentially altering the function of these molecules .
Cellular Effects
In cellular contexts, 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one may have significant effects. Some triazolopyrimidines have been found to exhibit antiproliferative activities against certain cancer cell lines . This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O/c1-12(2)18(27)25-8-6-24(7-9-25)16-15-17(21-11-20-16)26(23-22-15)14-5-3-4-13(19)10-14/h3-5,10-12H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIFOMJIVIAHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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